molecular formula C22H21ClN4O3S B2931444 N-(2-chloro-4-methylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112301-54-8

N-(2-chloro-4-methylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2931444
CAS No.: 1112301-54-8
M. Wt: 456.95
InChI Key: ZSMOKVBSLCQRQJ-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted with methoxy (8-position), methyl (3,5-positions), and oxo (4-position) groups. A sulfanyl acetamide bridge connects the core to a 2-chloro-4-methylphenyl group.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3S/c1-12-5-7-16(15(23)9-12)24-18(28)11-31-22-25-19-14-10-13(30-4)6-8-17(14)26(2)20(19)21(29)27(22)3/h5-10H,11H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMOKVBSLCQRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-methylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound belonging to the class of pyrimidoindoles. Its unique structure, characterized by a pyrimidoindole core and various functional groups, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

  • IUPAC Name : N-(2-chloro-4-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
  • Molecular Formula : C22H21ClN4O3S
  • Molecular Weight : 456.95 g/mol

The biological activity of N-(2-chloro-4-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects including:

  • Inhibition of Cell Proliferation : The compound has shown significant cytotoxic effects against various cancer cell lines.
  • Induction of Apoptosis : Mechanistic studies suggest that it may trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Evidence indicates that this compound can arrest the cell cycle at specific phases.

Anticancer Activity

The compound has been evaluated for its anticancer properties against several human cancer cell lines. Below is a summary table of its biological activity:

Cancer Cell Line IC50 (µM) Notes
MCF73.79Effective against breast cancer cells
SF-26812.50Moderate efficacy in CNS cancer
NCI-H46042.30Shows potential against lung cancer
HepG20.71High potency in liver cancer cells
BT4741.39Effective against HER2-positive breast cancer
BGC8230.71Significant activity in gastric cancer

Case Studies

  • Study on MCF7 Cells : A study demonstrated that the compound significantly inhibited the growth of MCF7 cells with an IC50 value of 3.79 µM. The mechanism involved apoptosis induction and cell cycle arrest at the S phase.
  • Evaluation Against HepG2 Cells : Another case study reported an IC50 of 0.71 µM against HepG2 cells, suggesting strong antiproliferative effects and potential for liver cancer treatment.

Comparison with Similar Compounds

Structural Implications :

  • Steric Effects : Bulky substituents (e.g., tert-butyl in compound 32) may hinder binding to flat enzymatic pockets, whereas the target’s planar aromatic group favors π-π stacking .
  • Solubility : Methoxy and methyl groups on the core (target) improve hydrophilicity relative to purely aromatic analogs (e.g., compound 27) .
2.2 Heterocyclic Variants: Pyrimidoindole vs. Oxadiazole

Compounds like N-(4-methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) replace the pyrimidoindole core with 1,3,4-oxadiazole.

Feature Target Compound (Pyrimidoindole) Oxadiazole-Based Analogs (e.g., 8g)
Core Rigidity High (fused bicyclic system) Moderate (monocyclic oxadiazole)
Hydrogen Bonding Multiple sites (NH, carbonyl, sulfanyl) Limited (oxadiazole lacks H-bond donors)
Bioactivity Predicted TLR4/kinase inhibition Demonstrated enzyme inhibition (e.g., urease)

Implications : The pyrimidoindole core’s rigidity and hydrogen-bonding capacity may enhance target selectivity compared to oxadiazole derivatives .

2.4 Physicochemical and Pharmacokinetic Properties
  • LogP : Estimated higher for the target compound (due to chloro and methyl groups) vs. 4-ethylphenyl analog ().
  • Metabolic Stability : Methoxy groups (target) may slow oxidation compared to unsubstituted cores .

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